Benzeneethanamine, N,4-dimethoxy-

Descripción general

Descripción

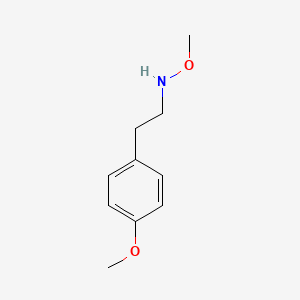

Benzeneethanamine, N,4-dimethoxy-, also known as 3,4-dimethoxyphenethylamine, is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is of interest due to its structural similarity to various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N,4-dimethoxy- can be synthesized through several methods. One common approach involves the reductive amination of 3,4-dimethoxybenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.

Another method involves the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction yields the desired amine after hydrolysis.

Industrial Production Methods

Industrial production of Benzeneethanamine, N,4-dimethoxy- often employs catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Benzeneethanamine, N,4-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: 3,4-dimethoxyphenethyl alcohol.

Substitution: Halogenated derivatives of Benzeneethanamine, N,4-dimethoxy-.

Aplicaciones Científicas De Investigación

Chemistry

Benzeneethanamine, N,4-dimethoxy- serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its methoxy groups enhance its chemical reactivity and influence its interactions with other molecules.

Biology

The compound has been studied for its potential biological activity. Research indicates that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. It acts as an agonist at serotonin 5-HT₂A receptors, which are implicated in mood regulation and cognitive processes.

Medicine

Investigations into the therapeutic applications of Benzeneethanamine, N,4-dimethoxy- focus on its potential role in treating neurological disorders. Its ability to influence neurotransmitter levels suggests possible benefits in managing conditions such as depression and anxiety.

Industrial Applications

In addition to its research applications, Benzeneethanamine, N,4-dimethoxy- is utilized in the production of dyes and specialty chemicals. Its unique properties make it valuable for developing new materials and formulations.

Case Studies

-

Neurotransmitter Interaction Studies :

A study demonstrated that Benzeneethanamine, N,4-dimethoxy- significantly increased serotonin levels in vitro. This suggests its potential utility in pharmacological applications targeting mood disorders. -

Pharmacokinetics :

Research employing HPLC methods has shown effective separation and analysis of Benzeneethanamine derivatives in biological samples. This facilitates understanding its metabolism and bioavailability . -

Therapeutic Potential :

Clinical trials exploring the effects of similar compounds on depression have indicated promising results that could extend to Benzeneethanamine, N,4-dimethoxy-, warranting further investigation into its therapeutic applications.

Mecanismo De Acción

The mechanism of action of Benzeneethanamine, N,4-dimethoxy- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, influencing mood and behavior. The compound may also interact with enzymes involved in the metabolism of neurotransmitters, affecting their levels in the brain.

Comparación Con Compuestos Similares

Similar Compounds

Phenethylamine: The parent compound, lacking the methoxy groups.

3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features.

Dopamine: A neurotransmitter with a similar phenethylamine backbone but different functional groups.

Uniqueness

Benzeneethanamine, N,4-dimethoxy- is unique due to the presence of methoxy groups at the 3 and 4 positions of the benzene ring. These groups influence its chemical reactivity and biological activity, distinguishing it from other phenethylamine derivatives.

Actividad Biológica

Benzeneethanamine, N,4-dimethoxy-, also known as 3,4-dimethoxyphenethylamine , is an organic compound with significant relevance in biological research due to its structural characteristics and potential interactions with neurotransmitter systems. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- CAS Number : 1438858-66-2

- SMILES Notation : NCCc1ccc(c(c1)OC)OC

Synthesis Methods

Benzeneethanamine, N,4-dimethoxy- can be synthesized through various methods:

-

Reductive Amination :

- Involves the reaction of 3,4-dimethoxybenzaldehyde with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

- Solvent: Methanol or ethanol under mild conditions.

-

Reduction of Phenylacetonitrile :

- Reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride (LiAlH₄) followed by hydrolysis.

-

Industrial Production :

- Catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile using palladium on carbon (Pd/C).

The biological activity of Benzeneethanamine, N,4-dimethoxy- is primarily attributed to its interaction with neurotransmitter systems:

- Neurotransmitter Modulation : The compound is believed to influence the levels and activity of neurotransmitters such as serotonin and dopamine. Its methoxy groups may enhance binding affinity to specific receptors.

- Receptor Interaction : It acts as an agonist at serotonin 5-HT₂A receptors, which are implicated in mood regulation and cognitive processes. Stimulation of these receptors can lead to hallucinogenic effects similar to those observed with other psychoactive substances.

Biological Activity Studies

Research indicates that Benzeneethanamine, N,4-dimethoxy- has various biological activities that warrant further exploration:

- Neuropharmacological Effects :

-

Case Studies on Intoxication :

- A notable case involved a 19-year-old male who experienced severe intoxication after using a related compound (25B-NBOMe), which shares structural similarities with Benzeneethanamine derivatives. This case highlighted the need for toxicological analysis and understanding the pharmacokinetics of such compounds .

Comparative Analysis

To understand the uniqueness and potential therapeutic implications of Benzeneethanamine, N,4-dimethoxy-, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Phenethylamine | Parent compound | Basic stimulant properties |

| 3,4-Dimethoxyphenethylamine | Closely related | Similar receptor interactions |

| Dopamine | Structural backbone | Key neurotransmitter |

Propiedades

IUPAC Name |

N-methoxy-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10-5-3-9(4-6-10)7-8-11-13-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKHMJXIOMVDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.